molecular formula C8H8Cl2O B13706355 1-Chloro-2-[(chloromethoxy)methyl]benzene

1-Chloro-2-[(chloromethoxy)methyl]benzene

Cat. No.: B13706355
M. Wt: 191.05 g/mol
InChI Key: YHLZRFMNUCOAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-[(chloromethoxy)methyl]benzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and a chloromethoxy group

Preparation Methods

The synthesis of 1-Chloro-2-[(chloromethoxy)methyl]benzene typically involves the reaction of benzyl alcohol with formaldehyde and hydrogen chloride. The process begins by mixing benzyl alcohol and formaldehyde solution, cooling the mixture to 5°C, and then saturating it with hydrogen chloride. The reaction mixture is further treated with hydrogen chloride at 10°C. The resulting product is then dried with anhydrous calcium chloride and distilled under reduced pressure to obtain this compound .

Chemical Reactions Analysis

1-Chloro-2-[(chloromethoxy)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-2-[(chloromethoxy)methyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-[(chloromethoxy)methyl]benzene involves its interaction with nucleophiles due to the presence of the chloromethyl group. This interaction can lead to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily related to its reactivity with other chemical species, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1-Chloro-2-[(chloromethoxy)methyl]benzene can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

1-chloro-2-(chloromethoxymethyl)benzene

InChI

InChI=1S/C8H8Cl2O/c9-6-11-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2

InChI Key

YHLZRFMNUCOAQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COCCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.